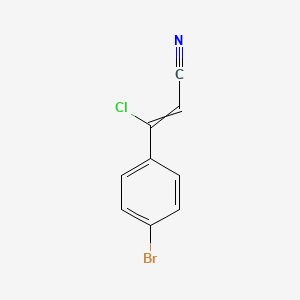

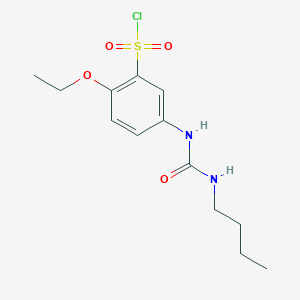

![molecular formula C16H9FN2OS B1334161 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 820245-76-9](/img/structure/B1334161.png)

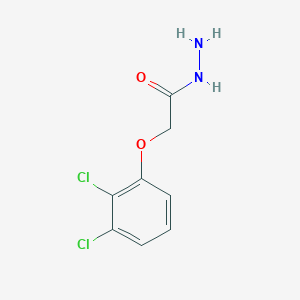

2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied for their antitumor properties. The introduction of a fluorine atom into the benzothiazole moiety has been shown to thwart metabolic inactivation and improve the cytotoxic properties of these compounds against certain cancer cell lines .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, including the compound , typically involves modifications to established cyclization processes such as the Jacobsen cyclization. These modifications have allowed for the production of pure samples of target compounds, which are crucial for further biological evaluation . The synthesis of related compounds has been achieved through various methods, including the use of triethylamine (TEA) in ethanol under reflux conditions , and gold(I)-catalyzed intramolecular hydroamination .

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined through crystallographic methods. These compounds typically crystallize in the monoclinic space group and their structures are stabilized by various intermolecular interactions .

Chemical Reactions Analysis

The fluorinated benzothiazoles have been shown to undergo biotransformation by cytochrome P450 1A1 to active metabolites. The presence of fluorine atoms around the benzothiazole nucleus has been found to be crucial in preventing metabolic inactivation . Additionally, the amino acid conjugation to the primary amine function of these compounds has been used to improve solubility and stability, leading to the formation of prodrugs that can revert to the parent compound in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom, which can significantly affect the lipophilicity and metabolic stability of these compounds. The introduction of fluorine has been shown to enhance the cytotoxicity of these compounds against specific cancer cell lines, such as human breast MCF-7 and MDA 468 . The fluorinated derivatives also exhibit high affinity for amyloid beta, suggesting potential applications in imaging amyloid deposits in Alzheimer's disease .

科学的研究の応用

Crystal Structure Analysis

The compound's crystal structure has been studied, providing insights into its molecular and crystal structure. This research is essential for understanding the physical and chemical properties of the compound, which can be crucial in various scientific applications (Banu, Lamani, Khazi, & Begum, 2010).

Radiosensitizing and Anticarcinogenic Properties

Studies have shown that derivatives of this compound exhibit significant potential as radiosensitizers and anticarcinogenic agents. These findings are particularly relevant in the context of treating certain types of cancer, such as liver cancer and melanoma (Majalakere et al., 2020).

Immunological Activities

Some derivatives of this compound have been found to suppress certain types of immune responses without inhibiting humoral immunity. This property could be useful in developing treatments for autoimmune diseases or in transplantation medicine (Mase et al., 1986).

Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives of this compound. These studies are crucial for expanding the range of potential applications, especially in medicinal chemistry where these derivatives could show various biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Antimicrobial Activity

The compound and its derivatives have been evaluated for their antimicrobial properties. Some of these compounds have shown promising results against a range of bacterial and fungal strains, which could be significant in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).

Antitubercular and Antioxidant Activities

In addition to antimicrobial properties, some derivatives have also shown potent anti-tubercular and antioxidant activities. These findings could lead to new treatments for tuberculosis and oxidative stress-related disorders (Ramprasad et al., 2015).

Novel Synthesis Methods

Researchers have developed new methods for synthesizing imidazo[2,1-b][1,3]benzothiazole derivatives. These methods could enhance the efficiency and scalability of producing these compounds for various applications (Kolavi, Hegde, & Khazi, 2006).

Anticancer Properties

Some novel derivatives of this compound have demonstrated significant anticancer activity, particularly against leukemia cells. This opens up new possibilities for cancer treatment (Karki et al., 2011).

作用機序

Target of Action

The primary targets of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .

Mode of Action

The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy . They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, leading to cell death .

Biochemical Pathways

The compound affects the DNA repair mechanisms of the cancer cells . By inhibiting these mechanisms, it causes DNA fragmentation, which leads to cell death . The presence of a sulfonamide in combination with methoxy substitution in the compound enhances this effect .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has good bioavailability .

Result of Action

The compound’s action results in considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The compound’s action leads to DNA fragmentation, causing cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of radiation. For example, the compound has proven to be more potent when combined with 2 Gy ϒ-radiation .

特性

IUPAC Name |

2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCGYHLJVQCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

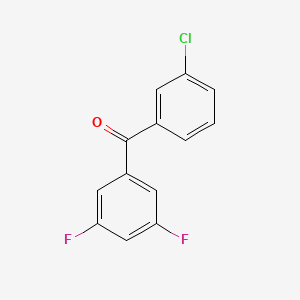

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

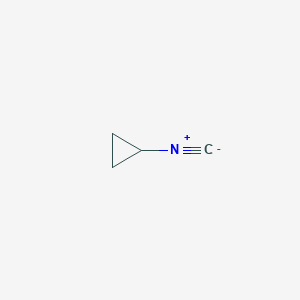

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)